2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide
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Overview
Description
2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of indenyl amides and exhibits interesting chemical properties due to the presence of chlorine, fluorine, and a methyl group on the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with appropriate halogenated reagents to introduce chlorine and fluorine atoms
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of various substituted indene derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Indenyl amides, including this compound, have shown potential biological activities. They can be used in the development of new drugs targeting various diseases.
Medicine: Research has indicated that compounds with similar structures may exhibit antiviral, anti-inflammatory, and anticancer properties. Further studies are needed to explore the therapeutic potential of 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide in medical applications.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the indene ring structure may allow the compound to bind to receptors or enzymes, influencing biological pathways.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or other receptor types.
Enzymes: Interaction with enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
2-Chloro-N-(2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide: Lacks the fluorine atom.
2-Fluoro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide: Contains an additional fluorine atom.
2-Chloro-N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)propanamide: Lacks the methyl group.
Uniqueness: The presence of both chlorine and fluorine atoms on the indene ring, along with the methyl group, makes 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide unique compared to its analogs. This combination of substituents may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-7-5-9-3-4-10(15)6-11(9)12(7)16-13(17)8(2)14/h3-4,6-8,12H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCABVMTJPKNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)C(C)Cl)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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